molecular formula C11H14N2O2 B13329219 3-Amino-2-(cyclobutylamino)benzoic acid

3-Amino-2-(cyclobutylamino)benzoic acid

Cat. No.: B13329219
M. Wt: 206.24 g/mol
InChI Key: OTAHVCNKSKUXPT-UHFFFAOYSA-N
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Description

3-Amino-2-(cyclobutylamino)benzoic acid is an organic compound with the molecular formula C11H14N2O2 It consists of a benzene ring substituted with an amino group, a cyclobutylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclobutylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with cyclobutylamine under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-2-(cyclobutylamino)benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function. The cyclobutylamino group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: Similar structure but lacks the cyclobutylamino group.

    4-Aminobenzoic acid: Similar structure but with the amino group in a different position.

    Anthranilic acid: Contains an amino group and a carboxylic acid group but lacks the cyclobutylamino group.

Uniqueness

3-Amino-2-(cyclobutylamino)benzoic acid is unique due to the presence of the cyclobutylamino group, which can impart different chemical and biological properties compared to similar compounds

Biological Activity

3-Amino-2-(cyclobutylamino)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a cyclobutylamine moiety, which may enhance its pharmacological properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Anti-inflammatory and Analgesic Activities

Research indicates that compounds with a similar structure to this compound exhibit significant anti-inflammatory and analgesic properties. Specifically, it has been noted that derivatives of benzoic acid can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced prostaglandin synthesis. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.

In vitro studies have shown that this compound has a greater selectivity for COX-2 inhibition compared to traditional NSAIDs, suggesting a potential for fewer gastrointestinal side effects.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The compound's ability to induce apoptosis in cancer cells further supports its potential therapeutic applications in oncology.

Antimicrobial and Antiproliferative Activities

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have exhibited activity against various bacterial and fungal strains. Moreover, antiproliferative effects have been observed in certain cancer cell lines, indicating its potential as an anticancer agent .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of COX enzymes. This inhibition leads to a decrease in inflammatory mediators such as prostaglandins. Additionally, the compound's structural characteristics allow it to interact with various biological targets, which may contribute to its neuroprotective and antiproliferative activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryCOX-2 inhibition; reduced prostaglandin synthesis
AnalgesicPain relief comparable to NSAIDs
NeuroprotectiveReduced oxidative stress; apoptosis in cancer cells
AntimicrobialActivity against bacterial and fungal strains
AntiproliferativeInhibition of cancer cell proliferation

Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited COX-2 activity in cultured human cells, leading to decreased levels of inflammatory cytokines.
  • Neuroprotection : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), suggesting its potential use in treating neurodegenerative disorders.
  • Antimicrobial Activity : A series of tests against various pathogens revealed that compounds structurally related to this compound exhibited notable antimicrobial effects, indicating its utility in developing new antibiotic agents .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-amino-2-(cyclobutylamino)benzoic acid

InChI

InChI=1S/C11H14N2O2/c12-9-6-2-5-8(11(14)15)10(9)13-7-3-1-4-7/h2,5-7,13H,1,3-4,12H2,(H,14,15)

InChI Key

OTAHVCNKSKUXPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC=C2N)C(=O)O

Origin of Product

United States

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